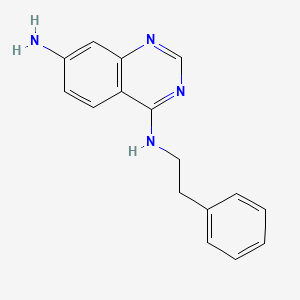

4-N-(2-phenylethyl)quinazoline-4,7-diamine

Description

Properties

IUPAC Name |

4-N-(2-phenylethyl)quinazoline-4,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c17-13-6-7-14-15(10-13)19-11-20-16(14)18-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9,17H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUMMRMCFWCAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-N-(2-phenylethyl)quinazoline-4,7-diamine typically involves the reaction of anthranilic acid with amides, resulting in the formation of quinazoline derivatives . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity . These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 4-N-(2-phenylethyl)quinazoline-4,7-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products: The major products formed from the reactions of this compound include various substituted quinazoline derivatives with enhanced biological activities . These products are of significant interest in medicinal chemistry and drug development .

Scientific Research Applications

4-N-(2-phenylethyl)quinazoline-4,7-diamine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In medicinal chemistry, it is studied for its potential anticancer, antiviral, and antibacterial activities . In biology, it is used to investigate cellular pathways and molecular targets . In industry, it is utilized in the development of new pharmaceuticals and therapeutic agents .

Mechanism of Action

The mechanism of action of 4-N-(2-phenylethyl)quinazoline-4,7-diamine involves its interaction with specific molecular targets and pathways . This compound is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways vary depending on the specific application and biological context .

Comparison with Similar Compounds

Positional Isomerism (4,7- vs. 4,6-Diamine)

- 4,7-Diamines: Limited data exist for this subclass, but structural analogs like N⁴-cyclopropyl-2-phenylquinazoline-4,7-diamine (C₁₇H₁₆N₄) show interactions with mitogen-activated protein kinases (MAPKs) .

- 4,6-Diamines : EVP4593 exemplifies this group’s specificity for mitochondrial targets, highlighting how diamine positioning dictates mechanistic divergence .

Pharmacological and Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Target | Activity/Potency |

|---|---|---|---|---|

| 4-N-(2-Phenylethyl)-4,7-diamine | 264.33 | 2-Phenylethyl, 4,7-diamine | Undetermined | Unknown |

| CHEMBL420624 | 334.19 | 3-Bromophenyl, 4,7-diamine | EGFR | IC₅₀ < 1 nM |

| EVP4593 (QNZ) | 427.48 | 4-Phenoxyphenylethyl, 4,6-diamine | Mitochondrial Complex I | IC₅₀ = 7 nM |

| N⁴-Cyclopropyl-2-phenyl-4,7-diamine | 276.34 | Cyclopropyl, 2-phenyl | MAPK14 | Kinase inhibition |

- Solubility and Bioavailability : The phenylethyl group in the target compound may reduce aqueous solubility compared to halogenated analogs like CHEMBL420624 but improve lipid membrane penetration .

- SAR Trends: Bulky substituents (e.g., phenoxyphenyl in EVP4593) enhance specificity for large enzymatic pockets, while smaller groups (e.g., bromophenyl) optimize kinase inhibition .

Biological Activity

The compound 4-N-(2-phenylethyl)quinazoline-4,7-diamine is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its quinazoline backbone, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:

- Molecular Formula : C16H18N4

- Molecular Weight : 270.35 g/mol

The presence of the phenylethyl group enhances its potential interactions with biological macromolecules, contributing to its pharmacological properties.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. A study demonstrated that this compound induces apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 3.8 | Inhibition of PI3K/Akt pathway |

| A549 (Lung) | 4.5 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 75 µg/mL | 12 |

| Escherichia coli | 80 µg/mL | 10 |

| Candida albicans | 70 µg/mL | 11 |

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to inhibit mitochondrial complex I, which is crucial for cellular energy metabolism.

Case Study: Neuroprotection in Huntington's Disease

A focused study investigated the effects of this compound in a Huntington's disease model. The compound was found to significantly reduce neuronal cell death and improve motor function in treated animals.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways.

- Receptor Interaction : It binds to specific receptors, modulating signaling pathways associated with cell growth and survival.

- Reactive Oxygen Species (ROS) Modulation : It influences ROS production, which plays a role in apoptosis and cellular stress responses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-N-(2-phenylethyl)quinazoline-4,7-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a similar quinazoline derivative was prepared by reacting 2-aminobenzamide precursors with chloroacetyl chloride in a mixture of acetonitrile and NaOH, followed by extraction and purification using medium-pressure liquid chromatography (MPLC) . Electrochemical methods using aluminum/carbon electrodes and acetic acid electrolyte at room temperature are emerging as efficient alternatives to high-temperature protocols, reducing side reactions and improving yields (e.g., 70–85% yields for quinazolinones) . Key variables include solvent polarity, temperature, and catalyst selection.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) is critical for confirming substituent positions on the quinazoline core. Infrared (IR) spectroscopy identifies functional groups like amines (N–H stretches at ~3161 cm) and aromatic C–H bonds. Mass spectrometry (MS) provides molecular weight validation (e.g., m/z 447.16 [M]), while elemental analysis ensures stoichiometric purity (e.g., C, H, N within 0.5% of theoretical values) .

Q. What is the hypothesized mechanism of action of this compound in targeting biological pathways?

- Methodological Answer : The compound is a mitochondrial complex I inhibitor, disrupting electron transport chain (ETC) activity by binding to the quinone-binding site. This inhibition reduces ATP production and increases reactive oxygen species (ROS), triggering apoptosis in cancer cells. In vitro assays using Yarrowia lipolytica complex I have validated its potency (IC < 1 μM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the potency of this compound derivatives?

- Methodological Answer : SAR studies focus on modifying the phenylethyl side chain and quinazoline substituents. For example:

- Phenylethyl Group : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances binding affinity to complex I .

- Quinazoline Core : 7-Amino substitutions improve solubility, while 8-methoxy groups increase metabolic stability .

- In Silico Modeling : Docking simulations using mitochondrial complex I crystal structures (PDB: 5XTD) guide rational design .

Q. What experimental design strategies address contradictions in data on off-target effects of this compound?

- Methodological Answer : Contradictions arise when the compound exhibits varying efficacy across cell lines (e.g., ovarian vs. leukemia). A factorial design approach can isolate variables:

- Factors : Cell type, oxygen levels, ROS scavengers (e.g., NAC).

- Response Variables : ATP levels, ROS production, apoptosis markers.

- Analysis : Multivariate regression identifies confounding factors (e.g., PGC-1α upregulation in ovarian cancer mitigates ETC inhibition) .

Q. How can electrochemical synthesis be optimized to scale up production of this compound while maintaining reproducibility?

- Methodological Answer : Key parameters include:

- Electrode Material : Carbon/aluminum systems minimize overpotential.

- Electrolyte : Acetic acid at 0.1 M ensures proton availability for cyclization.

- Temperature : Room temperature prevents decomposition.

- Process Control : Real-time pH monitoring and cyclic voltammetry validate reaction progress .

Q. What computational tools are recommended for predicting the metabolic stability of this compound derivatives?

- Methodological Answer : Machine learning models trained on cytochrome P450 metabolism datasets (e.g., CYP3A4) predict oxidation sites. Software like Schrödinger’s ADMET Predictor or SwissADME simulates hepatic clearance and plasma protein binding. Molecular dynamics (MD) simulations assess conformational stability in microsomal environments .

Data Analysis and Validation

Q. How should researchers handle batch-to-batch variability in biological assays involving this compound?

- Methodological Answer : Implement orthogonal analytical methods:

- HPLC-PDA : Quantify purity (>98%) and detect impurities.

- Dose-Response Curves : Use Hill slope analysis to confirm consistent IC values.

- Positive Controls : Compare with known complex I inhibitors (e.g., rotenone) to normalize data .

Q. What statistical methods are suitable for analyzing synergistic effects when combining this compound with other therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.